molecular formula C17H22BrNO4 B8023044 (2S, 4S)-1-N-Boc-4-bromo-proline benzyl ester

(2S, 4S)-1-N-Boc-4-bromo-proline benzyl ester

Cat. No.: B8023044
M. Wt: 384.3 g/mol
InChI Key: BZRCQFJSGVBVKN-KBPBESRZSA-N
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Description

(2S, 4S)-1-N-Boc-4-bromo-proline benzyl ester is a chiral compound often used in organic synthesis. It is a derivative of proline, an amino acid, and features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, a bromine atom on the fourth carbon, and a benzyl ester group. This compound is valuable in the synthesis of peptides and other complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S, 4S)-1-N-Boc-4-bromo-proline benzyl ester typically involves several steps:

    Protection of Proline: The nitrogen atom of proline is protected using a Boc group. This is achieved by reacting proline with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

    Bromination: The protected proline is then brominated at the fourth carbon. This can be done using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

    Esterification: The carboxylic acid group of the brominated compound is esterified with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2S, 4S)-1-N-Boc-4-bromo-proline benzyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The benzyl ester can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like sodium hydride (NaH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Major Products

    Substitution: Various substituted proline derivatives.

    Reduction: (2S, 4S)-1-N-Boc-4-bromo-proline benzyl alcohol.

    Oxidation: (2S, 4S)-1-N-Boc-4-bromo-proline carboxylic acid.

Scientific Research Applications

(2S, 4S)-1-N-Boc-4-bromo-proline benzyl ester is used in various scientific research applications:

    Chemistry: As a building block in the synthesis of complex organic molecules and peptides.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of (2S, 4S)-1-N-Boc-4-bromo-proline benzyl ester involves its reactivity as a chiral building block. The Boc group protects the nitrogen atom during reactions, while the bromine atom and benzyl ester group provide sites for further functionalization. The compound’s chiral nature allows for the synthesis of enantiomerically pure products, which is crucial in pharmaceutical applications.

Comparison with Similar Compounds

Similar Compounds

    (2S, 4S)-1-N-Boc-4-chloro-proline benzyl ester: Similar structure but with a chlorine atom instead of bromine.

    (2S, 4S)-1-N-Boc-4-fluoro-proline benzyl ester: Similar structure but with a fluorine atom instead of bromine.

    (2S, 4S)-1-N-Boc-4-iodo-proline benzyl ester: Similar structure but with an iodine atom instead of bromine.

Uniqueness

(2S, 4S)-1-N-Boc-4-bromo-proline benzyl ester is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its halogenated analogs. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-O-benzyl 1-O-tert-butyl (2S,4S)-4-bromopyrrolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO4/c1-17(2,3)23-16(21)19-10-13(18)9-14(19)15(20)22-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRCQFJSGVBVKN-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OCC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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